![molecular formula C23H27ClN2O5 B3949810 1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949810.png)
1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
Descripción general
Descripción
1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a phenylethyl group. The presence of oxalic acid further adds to its chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The chlorophenyl group is then introduced through a substitution reaction, followed by the addition of the phenylethyl group. The final step involves the formation of the carboxamide group and the addition of oxalic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
- 1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
- 1-[(2-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide exhibits unique chemical properties due to the presence of the chlorophenyl group. This group influences the compound’s reactivity, stability, and potential interactions with biological targets. The addition of oxalic acid further distinguishes it from other related compounds, potentially enhancing its solubility and reactivity.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c22-20-9-5-4-8-19(20)16-24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAYZMLEOFGBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
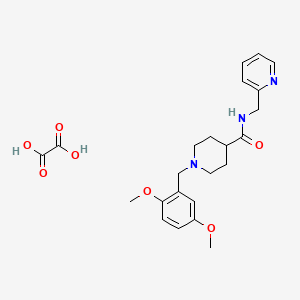
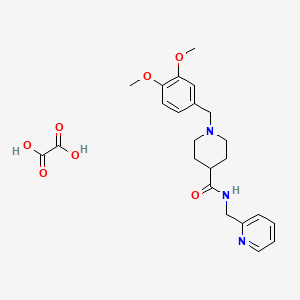

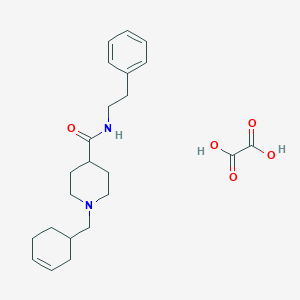
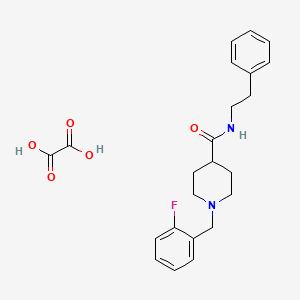

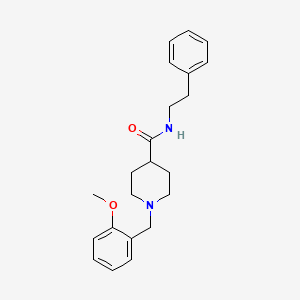
![1-[(3-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949806.png)
![1-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949808.png)

![1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949818.png)
![1-[(4-ethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949822.png)

